molecular formula C17H22BN3O3 B2978699 2-(1H-imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 2246597-84-0

2-(1H-imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No. B2978699
CAS RN: 2246597-84-0
M. Wt: 327.19
InChI Key: FWFKODUUYLNWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H22BN3O3 and its molecular weight is 327.19. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antibacterial Agents

Imidazole derivatives have been extensively studied for their antifungal and antibacterial properties. For instance, a study by Altındağ et al. (2017) synthesized a series of 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives to combat drug-resistant fungal infections, showing significant activity against Candida species. This highlights the potential of imidazole derivatives as lead compounds for antifungal drug development (Altındağ et al., 2017).

Antimicrobial Activities

Another study by Daraji et al. (2021) focused on the synthesis of imidazole derivatives targeting the dihydropteroate synthase enzyme, demonstrating appreciable antibacterial activity against various bacterial strains, including drug-resistant ones like MRSA, VRE, and ESBL-producing strains (Daraji et al., 2021).

Catalysts for Chemical Reactions

Imidazole compounds have also been used as catalysts in chemical reactions. Serafimidou et al. (2008) synthesized a manganese(II) complex of an imidazole-based acetamide, evaluating it as a catalyst for alkene epoxidation with H2O2, showing significant catalytic efficiency (Serafimidou et al., 2008).

Anticancer Research

Additionally, imidazole derivatives have found applications in anticancer research. A study by Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which were studied for their anticancer activity, identifying compounds with selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).

properties

IUPAC Name

2-imidazol-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BN3O3/c1-16(2)17(3,4)24-18(23-16)13-6-5-7-14(10-13)20-15(22)11-21-9-8-19-12-21/h5-10,12H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFKODUUYLNWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

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